

A Technical Guide to the Spectroscopic Profile of Methyl 1H-Indazole-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 1H-Indazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **Methyl 1H-Indazole-5-carboxylate**, a key building block in the synthesis of various pharmaceutical and agrochemical compounds. This document compiles available experimental data and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

- IUPAC Name: **Methyl 1H-indazole-5-carboxylate**
- CAS Number: 473416-12-5[1][2]
- Molecular Formula: C₉H₈N₂O₂[1]
- Molecular Weight: 176.17 g/mol [1]
- Appearance: Light yellow to brown solid[1]

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for **Methyl 1H-Indazole-5-carboxylate**.

Table 1: Mass Spectrometry Data

Parameter	Value	Source
Molecular Ion (M+H) ⁺	176.9 m/z	Experimental[3]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally related indazole derivatives.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~13.5	br s	1H	N-H
~8.4	s	1H	H-4
~8.2	s	1H	H-3
~7.9	d	1H	H-6
~7.6	d	1H	H-7
3.9	s	3H	-OCH ₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Note: The following data are predicted based on the analysis of structurally related indazole derivatives.

Chemical Shift (δ , ppm)	Assignment
~166	C=O
~141	C-7a
~135	C-3
~128	C-5
~125	C-3a
~123	C-6
~121	C-4
~111	C-7
~52	-OCH ₃

Table 4: Predicted IR Spectroscopic Data

Note: The following data are predicted based on the analysis of structurally related indazole derivatives.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3000	Broad	N-H stretch
~1720	Strong	C=O stretch (ester)
~1620	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)

Experimental Protocols

3.1. Synthesis of Methyl 1H-Indazole-5-carboxylate

This protocol is adapted from established literature procedures for the esterification of 1H-indazole-5-carboxylic acid.[3]

- Materials:
 - 1H-Indazole-5-carboxylic acid
 - Methanol (MeOH)
 - Concentrated Sulfuric Acid (H₂SO₄)
 - Ethyl Acetate (EtOAc)
 - Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
 - Water (H₂O)
 - Anhydrous Sodium Sulfate (Na₂SO₄)
- Procedure:
 - Suspend 1H-indazole-5-carboxylic acid (1.0 eq) in methanol (approximately 10 mL per gram of carboxylic acid).
 - Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the suspension.
 - Heat the reaction mixture to 70 °C and stir overnight.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - Upon completion, cool the mixture to room temperature.
 - Dilute the reaction mixture with water and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
 - Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield **Methyl 1H-Indazole-5-carboxylate** as a solid.[3]

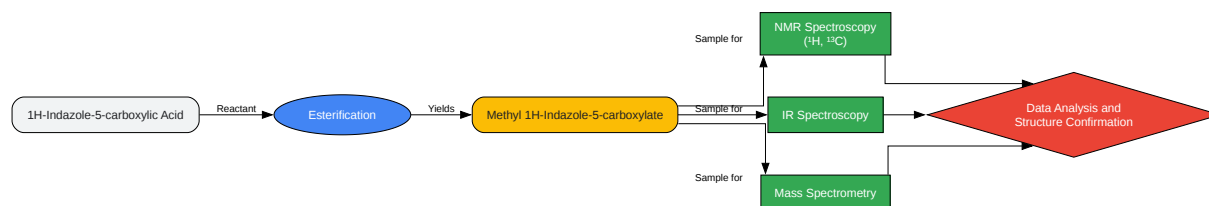
3.2. Spectroscopic Analysis

The following are generalized protocols for acquiring spectroscopic data for **Methyl 1H-Indazole-5-carboxylate**, based on standard techniques for similar organic compounds.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra can be recorded on a 400 MHz or higher spectrometer.
 - The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3).
 - Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
- Infrared (IR) Spectroscopy:
 - The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
 - The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or as a potassium bromide (KBr) pellet.
 - Spectral data is reported in wavenumbers (cm^{-1}).
- Mass Spectrometry (MS):
 - High-resolution mass spectra can be obtained on a mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
 - The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile.

Workflow and Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Methyl 1H-Indazole-5-carboxylate**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 1H-indazole-5-carboxylate 473416-12-5 [sigmaaldrich.com]
- 3. Methyl 1H-indazole-5-carboxylate | 473416-12-5 [chemicalbook.com]
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